molecular formula C10H11ClN4O4 B1217437 9-b-D-arabinofuranosyl-6-chloro-9H-Purine CAS No. 7596-60-3

9-b-D-arabinofuranosyl-6-chloro-9H-Purine

Cat. No.: B1217437
CAS No.: 7596-60-3
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-UHFFFAOYSA-N
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Description

9-b-D-Arabinofuranosyl-6-chloro-9H-Purine is a synthetic purine nucleoside analog It is characterized by the presence of a chlorinated purine base attached to an arabinofuranosyl sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine typically involves the glycosylation of a chlorinated purine base with an arabinofuranosyl donor. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or boron trifluoride etherate. The reaction conditions usually require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesizers and continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The purification of the final product is typically achieved through crystallization or chromatographic techniques.

Types of Reactions:

    Substitution Reactions: The chlorinated purine base can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The glycosidic bond between the purine base and the arabinofuranosyl sugar can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 6-amino-9-b-D-arabinofuranosyl-9H-purine or 6-thio-9-b-D-arabinofuranosyl-9H-purine.

    Hydrolysis Products: The hydrolysis of the glycosidic bond yields the free purine base and arabinose.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Investigated for its role in modulating nucleic acid metabolism and its potential as a biochemical tool.

    Medicine: Explored for its antiviral properties, particularly against herpes viruses, and its anticancer activity, especially in the treatment of certain leukemias.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into DNA or RNA in place of the natural nucleosides, leading to chain termination and the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

    Vidarabine (9-beta-D-arabinofuranosyladenine): Another arabinofuranosyl nucleoside analog with antiviral properties.

    Nelarabine (2-amino-9-beta-D-arabinofuranosyl-6-methoxy-9H-purine): A prodrug of 9-beta-D-arabinofuranosylguanine used in the treatment of T-cell leukemias.

Uniqueness: 9-b-D-Arabinofuranosyl-6-chloro-9H-Purine is unique due to the presence of the chlorine atom at the 6-position of the purine ring, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs. This structural feature enhances its potential as a therapeutic agent by providing a different mechanism of action and spectrum of activity.

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJGHCQQPETRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862810
Record name 6-Chloro-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7596-60-3, 5399-87-1, 2004-06-0
Record name NSC407185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropurine riboside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-9-ribofuranosyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-b-D-arabinofuranosyl-6-chloro-9H-Purine
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